

Molecular Mechanism and Biochemical Profile

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Compound Focus: FRAX597

Cat. No.: S528482

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FRAX597 is a potent, ATP-competitive inhibitor that selectively targets Group I PAKs (PAK1, PAK2, and PAK3) [1] [2]. The following table summarizes its core biochemical properties:

Property	Description
Chemical Description	Small-molecule pyridopyrimidinone [1]
Primary Target	Group I p21-activated kinases (PAKs) [1] [3]
Mechanism	ATP-competitive inhibitor [1] [2]
IC50 (Biochemical)	PAK1: 8 nM; PAK2: 13 nM; PAK3: 19 nM [2] [3]
Selectivity	Does not inhibit Group II PAKs (PAK4, PAK6, PAK7) at 100 nM [2]
Notable Off-Targets	At 100 nM, inhibits >80% activity of YES1, RET, CSF1R, TEK [2]

The crystallographic structure of the **FRAX597**/PAK1 complex reveals that a phenyl ring in the molecule traverses the gatekeeper residue and positions a thiazole moiety in the back cavity of the ATP-binding site, a region rarely targeted by other kinase inhibitors [1].

Efficacy in Preclinical Disease Models

FRAX597 has demonstrated significant anti-tumor activity in preclinical models of several diseases, primarily cancers driven by PAK signaling.

Neurofibromatosis Type 2 (NF2)

- **In Vitro:** **FRAX597** treatment dramatically impaired the proliferation of Nf2-null Schwann cells [1] [2].
- **In Vivo:** In an orthotopic schwannoma mouse model, oral administration of **FRAX597** (100 mg/kg/day) caused significant tumor growth inhibition compared to control mice [1] [2].

Pancreatic Cancer

- **Monotherapy:** **FRAX597** inhibited pancreatic cancer cell proliferation, survival, and migration/invasion [4].
- **Combination Therapy:** When combined with the standard chemotherapy drug gemcitabine, **FRAX597** acted **synergistically** to inhibit pancreatic cancer cell proliferation in vitro and tumor growth in orthotopic murine models [5] [4]. This suggests that targeting PAK1 could overcome chemoresistance.

Emerging Role in Type 2 Diabetes

A very recent study (2025) has uncovered a novel role for PAKs in adipose tissue function. Inhibition of PAKs was found to block the FGF1/PDE4D pathway that normally suppresses lipolysis, and chronic PAK inhibition decreased lipid accumulation and induced insulin resistance in human and murine adipocytes [6]. This highlights PAKs, and by extension **FRAX597** as a research tool, as a potential therapeutic target for Type 2 Diabetes [6].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of key experimental methodologies from the literature.

Cell Proliferation Assay (from [1])

- **Cell Seeding:** Plate cells (e.g., 30,000 cells/well for SC4 schwannoma cells) in multi-well dishes in triplicate.
- **Dosing:** Replace cell growth media with or without **FRAX597** daily to ensure consistent inhibitor presence.
- **Quantification:** At designated time points, trypsinize cells from individual wells and count using an automated cell counter (e.g., Coulter counter).
- **Statistical Analysis:** Analyze differences in cell counts between treated and control groups using a Student's t-test.

In Vivo Tumor Model (Orthotopic Schwannoma, from [1])

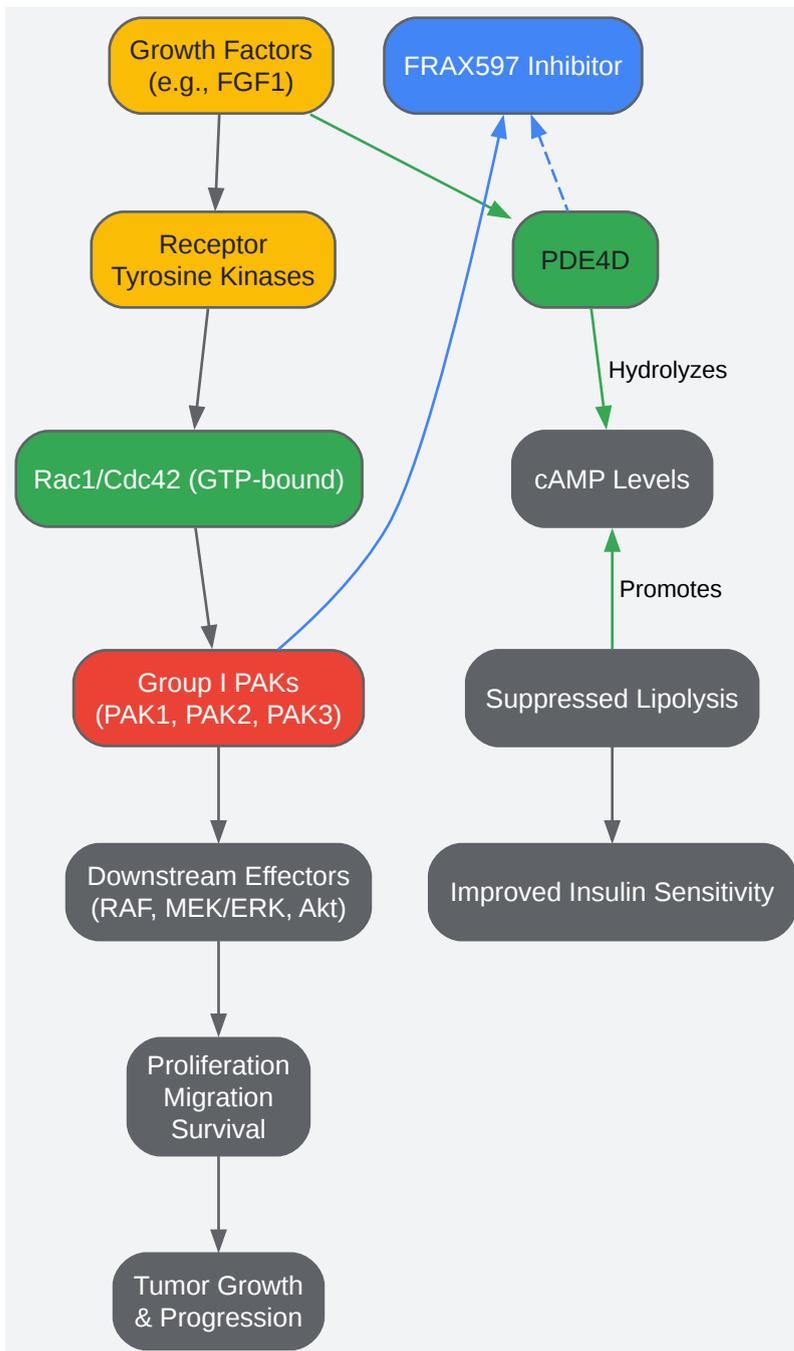
- **Cell Preparation:** Transplant Nf2 - / - SC4 Schwann cells (e.g., 5×10^4 cells) transduced with a luciferase reporter (e.g., pLuc-mCherry) into the sciatic nerve sheath of immunocompromised mice (e.g., NOD/SCID) by intraneural injection.
- **Treatment:** Administer **FRAX597** via oral gavage at a typical dose of 90-100 mg/kg/day [1] [2].
- **Monitoring:** Monitor tumor progression weekly by bioluminescence imaging (BLI) using a system like IVIS-200.
- **Endpoint Analysis:** After sacrifice, excise and weigh tumors. Analyze tumor growth trends using statistical models like a mixed-effect model on log-transformed bioluminescence data.

Boyden Chamber Migration/Invasion Assay (from [4])

- **Setup:** Seed cells into the upper chamber of a Transwell insert (e.g., ThinCert, 8 μ m pore size) with increasing concentrations of **FRAX597**. The lower chamber contains a chemoattractant (e.g., serum).
- **Incubation:** Incubate for 24 hours to allow cell migration/invasion through the membrane.
- **Fixation and Staining:** After incubation, fix and stain the membranes (e.g., with Quick-Dip stain).
- **Quantification:** Count the number of cells that have migrated to the lower side of the membrane by examining multiple fields (e.g., 24 fields) under a microscope at 40x magnification.

FRAX597 in the PAK Signaling Pathway

The diagram below illustrates the position of **FRAX597** within the broader PAK signaling context, integrating its roles in cancer and metabolic disease based on the cited research.



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*Diagram Summary: **FRAX597** inhibits Group I PAKs, blocking their promotion of cancer phenotypes. Recent research also links PAK inhibition to impaired FGF1/PDE4D signaling, which may increase lipolysis and reduce insulin sensitivity [6].*

Research Considerations

- **Specificity:** While **FRAX597** is highly potent against Group I PAKs, researchers should account for its off-target effects on kinases like YES1, RET, and TEK when interpreting results, and use appropriate controls [2].
- **Therapeutic Potential:** The synergistic effect with gemcitabine in pancreatic cancer models is a significant finding, suggesting that PAK inhibition could be a valuable strategy to enhance the efficacy of standard chemotherapy [5] [4].
- **Expanding Applications:** The newly discovered role of PAKs in regulating lipolysis and insulin sensitivity in adipocytes opens a promising new avenue for metabolic disease research using **FRAX597** as a tool compound [6].

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